molecular formula C3H8N2 B14752891 Methanimidamide, N,N'-dimethyl- CAS No. 2304-00-9

Methanimidamide, N,N'-dimethyl-

Cat. No.: B14752891
CAS No.: 2304-00-9
M. Wt: 72.11 g/mol
InChI Key: CRMWDHWPEFVLOU-UHFFFAOYSA-N
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Description

Methanimidamide, N,N’-dimethyl-, also known as N,N-dimethylformamidine, is an organic compound with the molecular formula C3H8N2. It is a derivative of formamidine and is characterized by the presence of two methyl groups attached to the nitrogen atoms. This compound is of interest in various fields of chemistry due to its unique reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanimidamide, N,N’-dimethyl-, can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with N,N-dimethylformamide in the presence of a solvent like 1,4-dioxane. The reaction is typically carried out at elevated temperatures (around 85°C) for a few hours, during which carbon dioxide is evolved .

Industrial Production Methods

In industrial settings, the production of Methanimidamide, N,N’-dimethyl-, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the hazardous nature of some reagents involved, such as cyanuric chloride .

Chemical Reactions Analysis

Types of Reactions

Methanimidamide, N,N’-dimethyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitriles, while reduction can produce primary or secondary amines .

Scientific Research Applications

Methanimidamide, N,N’-dimethyl-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methanimidamide, N,N’-dimethyl-, exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways depend on the specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanimidamide, N,N’-dimethyl-, is unique due to its simple structure and the presence of two methyl groups, which make it a versatile reagent in organic synthesis. Its reactivity can be easily modified by introducing different substituents, making it a valuable compound in various chemical transformations .

Properties

CAS No.

2304-00-9

Molecular Formula

C3H8N2

Molecular Weight

72.11 g/mol

IUPAC Name

N,N'-dimethylmethanimidamide

InChI

InChI=1S/C3H8N2/c1-4-3-5-2/h3H,1-2H3,(H,4,5)

InChI Key

CRMWDHWPEFVLOU-UHFFFAOYSA-N

Canonical SMILES

CNC=NC

Origin of Product

United States

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